molecular formula C10H14Cl2N2S B2766488 2-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride CAS No. 1384430-37-8

2-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2766488
CAS No.: 1384430-37-8
M. Wt: 265.2
InChI Key: UZEIOPKVSRMXCB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Alkylation: The benzothiazole ring is then alkylated with a suitable alkyl halide, such as 1-bromo-3-chloropropane, to introduce the propan-1-amine group.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Benzothiazole sulfoxides and sulfones.

    Reduction Products: Dihydrobenzothiazole derivatives.

    Substitution Products: N-alkyl or N-acyl derivatives of the amine group.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole ring’s ability to emit fluorescence.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)ethanamine: Similar structure but with an ethyl group instead of a propyl group.

    2-(1,3-Benzothiazol-2-yl)butan-1-amine: Similar structure but with a butyl group instead of a propyl group.

    2-(1,3-Benzothiazol-2-yl)propan-2-amine: Similar structure but with the amine group attached to the second carbon of the propyl chain.

Uniqueness

2-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is unique due to its specific propylamine substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it may exhibit distinct properties compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.2ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEIOPKVSRMXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC2=CC=CC=C2S1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-37-8
Record name 2-(1,3-benzothiazol-2-yl)propan-1-amine dihydrochloride
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